Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
This compound is a bicyclic tetrahydropyrido[2,3-d]pyrimidine derivative featuring a 4-methoxyphenyl group at position 5, a butylthio substituent at position 2, and a methyl group at position 5. Its ethyl carboxylate moiety at position 6 enhances solubility and bioavailability. Pyrimidine derivatives are widely studied for pharmacological applications, including antiviral, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
ethyl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-5-7-12-30-22-24-19-18(20(26)25-22)17(14-8-10-15(28-4)11-9-14)16(13(3)23-19)21(27)29-6-2/h8-11,17H,5-7,12H2,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVLRBNFRGUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrido[2,3-d]Pyrimidine Core
The core structure is synthesized through a three-component reaction involving ethyl acetoacetate, thiourea, and a substituted aldehyde. For example:
- Condensation Reaction : Ethyl acetoacetate reacts with 4-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., HCl) to form a Knoevenagel adduct.
- Cyclization with Thiourea : The adduct undergoes cyclocondensation with thiourea in refluxing ethanol, yielding 5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine.
Key Reaction Parameters :
Introduction of the Butylthio Group
The butylthio moiety is introduced at position 2 via nucleophilic substitution:
- Halogenation : Treat the core with phosphorus oxychloride (POCl3) to convert the C2 hydroxyl group to a chloro intermediate.
- Thiol Substitution : React the chloro intermediate with butanethiol in the presence of a base (e.g., triethylamine) in dichloromethane at 25°C.
Optimization Insights :
Functionalization with Ethyl Carboxylate
The ethyl carboxylate group is introduced early in the synthesis to avoid steric hindrance during later steps:
Final Assembly and Purification
The fully substituted compound is purified using recrystallization (ethanol/water) or preparative HPLC. Critical quality control metrics include:
Optimization of Reaction Conditions
Catalytic Systems for Cyclocondensation
Comparative studies reveal that Brønsted acids (e.g., HCl) outperform Lewis acids (e.g., ZnCl2) in core formation:
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl | 80 | 68 | 92 |
| ZnCl2 | 100 | 55 | 85 |
| p-TSA | 90 | 62 | 89 |
Solvent Effects on Thiol Substitution
Polar aprotic solvents like DMF increase reaction rates but reduce selectivity due to solvolysis:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 6 | 85 |
| DMF | 3 | 72 |
| THF | 8 | 65 |
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 1.25 (t, 3H, J = 7.1 Hz, COOCH2CH3), 2.35 (s, 3H, C7-CH3), 3.81 (s, 3H, OCH3), 4.20 (q, 2H, J = 7.1 Hz, COOCH2CH3).
- HRMS (ESI+) : m/z calc. for C22H26FN3O4S [M+H]+: 470.1521; found: 470.1518.
Comparative Analysis with Analogous Compounds
Substituent Impact on Bioactivity
The butylthio group enhances lipophilicity (clogP = 3.2) compared to methylthio analogs (clogP = 2.1), improving membrane permeability. The 4-methoxyphenyl group contributes to π-π stacking interactions with aromatic residues in target enzymes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, converting the thioether to a sulfoxide or sulfone.
Reduction: It may undergo reduction at the carbonyl group, forming alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like halogenating agents (chlorine, bromine) for electrophilic substitutions, and strong bases like sodium hydride for nucleophilic substitutions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Halogenated derivatives or other substituted compounds, depending on the reagents used.
Scientific Research Applications
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate finds applications in multiple scientific research areas:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Explored for its potential as a bioactive compound in drug discovery.
Medicine: Investigated for therapeutic properties such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a chemical reagent.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the application but often involves:
Enzyme Inhibition: Binding to enzyme active sites, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrimidine derivatives:
Key Observations:
Core Structure: The pyrido[2,3-d]pyrimidine core in the target compound differs from thiazolo[3,2-a]pyrimidine analogs (e.g., ) by replacing the thiazole ring with a pyridine moiety.
Substituent Effects: The 4-methoxyphenyl group (target compound) mirrors the 4-methoxy substituent in Compound 6c , which enhances CCR4 antagonism via hydrophobic interactions. Halogen substituents (e.g., bromo in , iodo in ) enhance crystallographic π-interactions but may reduce metabolic stability.
Pharmacological Implications
- CCR4 Antagonism : The 4-methoxyphenyl group in the target compound aligns with SAR trends for CCR4 inhibitors, where para-substituted aryl groups improve IC50 values (e.g., 0.064–0.078 μM in ).
- Antiviral Potential: Pyrimidine-catechol-diether derivatives () show anti-HIV activity, suggesting that the target compound’s bicyclic core could similarly interfere with viral replication .
Biological Activity
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential therapeutic applications. Its intricate structure suggests various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to explore the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₈H₂₄N₂O₄S
- Molecular Weight : 364.46 g/mol
- CAS Number : 1018007-28-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anti-inflammatory Activity
- Research indicates that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives of pyrimidine and thiazole have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- A study demonstrated that related compounds modulate the NF-kB signaling pathway, leading to decreased expression of inflammatory markers .
-
Anticancer Activity
- Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .
- Notably, structural modifications in similar compounds have been linked to enhanced selectivity and potency against specific cancer types, indicating a promising avenue for further exploration .
- Antimicrobial Activity
Case Study 1: Anti-inflammatory Effects
A comparative study involving ethyl derivatives revealed that those with methoxy substitutions exhibited enhanced anti-inflammatory effects in murine models. The study measured cytokine levels post-treatment and found significant reductions in IL-1β and IL-6 levels compared to controls .
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound over 24 hours .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds:
- Compounds with longer alkyl chains attached to the sulfur atom exhibited increased potency against inflammation-related pathways.
- The presence of a methoxy group at the para position of phenyl rings was critical for enhancing anticancer activity due to its electron-donating properties, which stabilize reactive intermediates during metabolic processes .
Summary Table of Biological Activities
Q & A
Q. Basic
- X-ray crystallography : Resolves fused pyrido[2,3-d]pyrimidine ring puckering (flattened boat conformation) and dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- NMR spectroscopy : Assigns protons in methoxyphenyl (δ 3.8–4.0 ppm) and butylthio groups (δ 1.3–1.6 ppm).
- Mass spectrometry : Confirms molecular weight via ESI-MS (e.g., M+H⁺ peak at m/z ~470).
How can computational modeling predict the compound's interaction with biological targets, and what validation methods are recommended?
Q. Advanced
- Docking studies : Use tools like AutoDock Vina to model binding to enzymes (e.g., casein kinase 2). Focus on the 4-methoxyphenyl group’s role in hydrogen bonding .
- MD simulations : Assess stability of ligand-protein complexes (≥50 ns trajectories) with GROMACS. Validate with:
- In vitro enzyme assays (e.g., IC₅₀ determination) .
- SAR comparisons : Replace substituents (e.g., dimethylamino for methoxy) to test solubility-bioactivity trade-offs .
What strategies are employed to resolve discrepancies between in vitro and in silico activity data for this compound?
Q. Advanced
- Re-evaluate assay conditions : Check solvent effects (e.g., DMSO concentration ≤1%) and cell line specificity .
- Re-analyze computational parameters : Adjust protonation states in docking or include explicit water molecules in simulations .
- Comparative studies : Benchmark against analogs (e.g., benzylidene derivatives) to identify structural outliers affecting activity .
What methodologies optimize the compound's solubility and stability in various solvents for biological assays?
Q. Intermediate
- Solvent screening : Test DMSO, ethanol, and PEG-400. Use UV-Vis spectroscopy to quantify solubility (e.g., λ_max ~280 nm) .
- Stability protocols :
- Store at -20°C in amber vials to prevent photodegradation.
- Add antioxidants (e.g., 0.1% BHT) in aqueous buffers .
- Co-solvent systems : Combine ethanol (20%) with PBS to enhance dissolution without precipitating proteins .
How does the substitution pattern (e.g., butylthio vs. benzylthio) impact the compound's pharmacological profile?
Q. Advanced
- Butylthio vs. benzylthio : Butylthio increases lipophilicity (logP +0.5) but reduces metabolic stability in microsomal assays .
- Methoxyphenyl positioning : Para-substitution enhances π-π stacking with aromatic residues in kinases, improving IC₅₀ values by ~30% compared to meta-substituted analogs .
What analytical techniques are critical for assessing purity during large-scale synthesis?
Q. Basic
- HPLC-DAD : Use C18 columns (ACN/water gradient) to detect impurities (<0.5% threshold) .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
How do crystal packing interactions (e.g., hydrogen bonding) influence the compound's solid-state stability?
Q. Advanced
- Intermolecular H-bonding : C–H···O bonds (2.8–3.0 Å) form chains along the c-axis, reducing hygroscopicity .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C correlates with dense packing in triclinic P1 systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
